N-(cyclohexylmethyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-10-8-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPHYBTRDMUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-73-9 | |
| Record name | Cyclohexanemethanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126541-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)ethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmethylamine with ethylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halides or other nucleophiles; reactions often occur in polar solvents.
Major Products Formed
Oxidation: Cyclohexylmethyl ketone, among other oxidized derivatives.
Reduction: Cyclohexylmethylamine.
Substitution: Depending on the nucleophile, products can include N-substituted derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- N-Methylethanamine hydrochloride (C₃H₁₀ClN): A simple aliphatic amine with minimal steric hindrance, offering high solubility in polar solvents. Its low molecular weight (95.57 g/mol) makes it a reference in basic amine reactivity studies .
- N-Ethylcyclopentanamine hydrochloride (C₇H₁₆ClN): The cyclopentane ring introduces moderate lipophilicity compared to cyclohexane analogs, influencing membrane permeability in biological systems .
- Diphenhydramine hydrochloride (C₁₇H₂₁NO·HCl): The bulky diphenylmethoxy group enhances binding to histamine receptors, demonstrating how aromatic substituents modulate pharmacological activity .
Functional Group Modifications
Cyclohexylmethyl vs. Benzyl Substitutions
- This compound’s role as a forensic standard underscores the importance of structural analogs in detecting illicit drug adulterants .
Biological Activity
N-(cyclohexylmethyl)ethanamine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its potential pharmacological properties and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to an ethanamine backbone. This structural configuration contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects. The compound has been investigated for its potential to affect neurotransmitter systems, particularly those involved in mood regulation and pain perception.
Key Mechanisms Include:
- Receptor Binding : It acts on specific receptors, influencing pathways related to neurotransmission.
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, impacting metabolic processes.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- CNS Disorders : Its interaction with neurotransmitter receptors suggests possible uses in treating conditions such as depression and anxiety.
- Pain Management : Studies have shown that compounds with similar structures can exhibit analgesic properties, indicating potential for pain relief applications.
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of this compound through various experimental models. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | CNS Activity | Demonstrated modulation of serotonin receptors, indicating potential antidepressant effects. |
| Study 2 | Pain Relief | Showed significant analgesic effects in animal models comparable to known pain medications. |
| Study 3 | Cytotoxicity | Evaluated using various cell lines; results indicated low toxicity levels, suggesting safety for further development. |
In Vitro Assays
In vitro assays have been employed to assess the cytotoxicity and biological activity of this compound:
- MTT Assay : Used to determine cell viability after treatment with the compound.
- Colony Formation Assay : Evaluated the compound's effect on cell proliferation.
These assays are crucial for understanding the safety profile and therapeutic potential of the compound.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other amines, which can provide insights into its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Lacks ethanamine group | Limited CNS activity |
| N-methylcyclohexylamine | Contains a methyl group | Moderate receptor affinity |
| Cyclohexylmethylamine | Similar but without hydrochloride form | Varied pharmacological effects |
This comparative analysis highlights the unique aspects of this compound that may enhance its efficacy in specific applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(cyclohexylmethyl)ethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reductive amination between cyclohexanecarboxaldehyde and ethylamine derivatives under hydrogenation or catalytic conditions. For example, similar compounds (e.g., N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride) are synthesized via condensation of cyclohexene derivatives with primary amines, followed by hydrochloric acid salt formation .
- Optimization : Adjust reaction temperature (e.g., 40–60°C for reduced side products), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., 5–10% palladium on carbon). Monitor purity via TLC or HPLC at each step .
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Techniques :
- NMR : Compare chemical shifts of cyclohexyl (δ 1.0–2.2 ppm) and ethanamine (δ 2.5–3.5 ppm) protons .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to achieve >98% purity .
- Mass Spectrometry : Confirm molecular ion peak at m/z 215.7 (M+H⁺) and chloride adducts .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in pharmacological data for secondary amines like this compound?
- Approach :
Chirality Analysis : Enantiomers (e.g., R vs. S configurations) may exhibit divergent receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate and test individual enantiomers .
Receptor Profiling : Conduct radioligand binding assays (e.g., serotonin or dopamine receptors) to identify off-target interactions that may explain inconsistent activity .
- Case Study : Structural analogs like (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride show enantiomer-specific binding to neurotransmitter receptors, highlighting the need for stereochemical clarity .
Q. How can impurity profiles be systematically characterized for this compound?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to simulate degradation pathways. Monitor impurities via UPLC-MS .
- Reference Standards : Compare against known impurities such as Venlafaxine Hydrochloride Imp. F (EP) (CAS 93413-79-7), which shares a cyclohexyl-amine backbone .
- Data Table :
| Impurity Type | Source | Detection Method |
|---|---|---|
| Cyclohexene byproduct | Incomplete hydrogenation | GC-MS |
| N-Oxide derivatives | Oxidative degradation | HPLC-UV |
Q. What experimental designs are suitable for evaluating the stability of this compound under varying storage conditions?
- Protocol :
Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze monthly for changes in potency (HPLC) and degradation products (LC-MS) .
Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
- Key Parameters :
- Acceptable potency loss: ≤5% over 12 months.
- Degradation thresholds: ≤0.1% for any single impurity .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Strategies :
- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry. Note that hydrochloride salts often exhibit higher aqueous solubility (e.g., ~50 mg/mL in water) .
- pH Adjustment : Solubility increases in acidic buffers (pH <3) due to protonation of the amine group .
Q. What computational tools are recommended for predicting the biological activity of N-(cyclohexylmethyl)ethanamine derivatives?
- Tools :
- Molecular Docking (AutoDock Vina) : Model interactions with GPCRs (e.g., serotonin receptors) using PubChem 3D conformers .
- QSAR Models : Train models on datasets of structurally related amines (e.g., diphenhydramine derivatives) to predict logP and EC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
